
2,6-Dimethyloctan-1-ol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyloctan-1-ol formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyloctan-1-ol: The parent alcohol compound.
2,6-Dimethyloctanoic acid: An oxidized form of the compound.
2,6-Dimethyloctanal: An intermediate oxidation product.
Uniqueness
2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .
Eigenschaften
CAS-Nummer |
119897-61-9 |
|---|---|
Molekularformel |
C11H24O3 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2,6-dimethyloctan-1-ol;formic acid |
InChI |
InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |
InChI-Schlüssel |
VEDYJVCTOCGGTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCC(C)CO.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


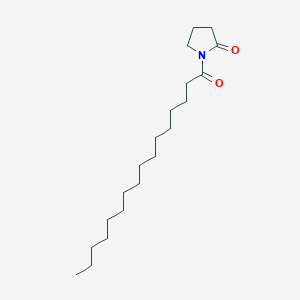
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
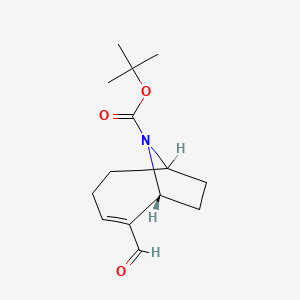
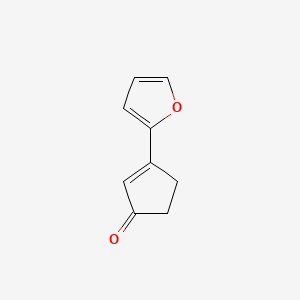
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)


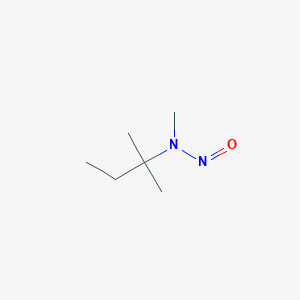
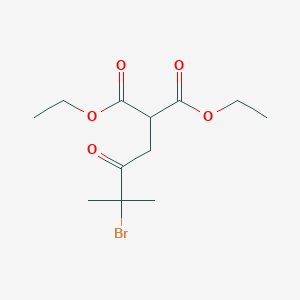
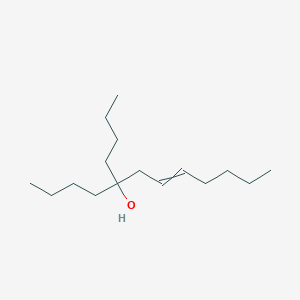


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)

